molecular formula C12H10N2O2 B8469492 3-(6-Methoxy-[1,5]naphthyridin-4-yl)-prop-2-yn-1-ol

3-(6-Methoxy-[1,5]naphthyridin-4-yl)-prop-2-yn-1-ol

Cat. No.: B8469492
M. Wt: 214.22 g/mol
InChI Key: OCHNVVWIQSPSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methoxy-[1,5]naphthyridin-4-yl)-prop-2-yn-1-ol is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(6-methoxy-1,5-naphthyridin-4-yl)prop-2-yn-1-ol

InChI

InChI=1S/C12H10N2O2/c1-16-11-5-4-10-12(14-11)9(3-2-8-15)6-7-13-10/h4-7,15H,8H2,1H3

InChI Key

OCHNVVWIQSPSOB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)C#CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-bromo-2-methoxy-[1,5]naphthyridine (4.0 g, 16.7 mmol, prepared as in WO 2006/032466) and propargylalcohol (1.9 g, 33.5 mmol) in DMF (50 mL) and TEA (10.16 g, 100 mmol) was degassed by bubbling N2 through for 10 min. CuI (0.318 g, 1.6 mmol) and Pd(PPh3)2Cl2 (0.588 g, 0.84 mmol) were added and the brown solution was stirred at rt overnight. The mixture was partitioned between water and EtOAc and the org. layer was washed several times with water and a sat. NH4Cl solution, dried over MgSO4 and concentrated. Chromatography on SiO2 (Hex/EA 1:1, EA) followed by crystallization from ether gave the coupling product as a beige solid (1.95 g, 54% yield).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10.16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.318 g
Type
catalyst
Reaction Step Two
Quantity
0.588 g
Type
catalyst
Reaction Step Two
Yield
54%

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